molecular formula C12H16ClN3O2 B12224718 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12224718
M. Wt: 269.73 g/mol
InChI Key: RZYVGSALGDYYPM-UHFFFAOYSA-N
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Description

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol hydrochloride is a synthetic phenol derivative characterized by a methoxy-substituted aromatic ring, an aminomethyl linker, and a 1-methylpyrazole substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Key structural features:

  • Methoxy group at position 2: Influences electronic properties and steric interactions.
  • Aminomethyl linker at position 4: Provides a site for functionalization (e.g., pyrazole attachment).

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

2-methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O2.ClH/c1-15-6-5-12(14-15)13-8-9-3-4-10(16)11(7-9)17-2;/h3-7,16H,8H2,1-2H3,(H,13,14);1H

InChI Key

RZYVGSALGDYYPM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol typically involves the reaction of 2-methoxyphenol with 1-methylpyrazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, modifications of pyrazole structures have shown cytotoxic effects against various cancer cell lines. The compound 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is hypothesized to share similar mechanisms of action, potentially inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study:
A study demonstrated that pyrazole derivatives could inhibit tumor growth in vitro and in vivo models. The specific activity of this compound is under investigation, with preliminary results suggesting it may outperform standard chemotherapeutic agents in certain contexts .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.5 mg/mL
S. aureus0.25 mg/mL
Klebsiella pneumoniae0.75 mg/mL

Herbicide Development

The unique properties of pyrazole derivatives have led to their exploration as potential herbicides. The compound's ability to inhibit specific enzyme pathways in plants can be harnessed to develop selective herbicides that target weed species without affecting crops.

Research Insights:
Research has shown that certain pyrazole derivatives can effectively inhibit the growth of common agricultural weeds while exhibiting low toxicity to crop plants. This selectivity is crucial for sustainable agricultural practices .

Polymer Chemistry

2-Methoxy-4-[[[1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has been investigated for its potential use in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Application Example:
In a recent study, the compound was used as a crosslinking agent in epoxy resins, resulting in improved durability and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituent/Linkage Molecular Weight Key Properties Reference
2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol hydrochloride 1-Methylpyrazole via aminomethyl ~203.67* Enhanced solubility (HCl salt); potential antimicrobial activity
2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol (Schiff base) Schiff base (imino linkage) ~257.28 Antioxidant activity; hydrolytically less stable than amine-linked analogs
Eugenol (2-Methoxy-4-(2-propenyl)phenol) Allyl group 164.2 Natural antiseptic; volatile; limited water solubility
2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride Isopropylamino group ~221.7 Increased steric bulk; potential for altered receptor binding
2-Amino-5-Methylphenol Hydrochloride Simple amino-phenol 159.6 Basic structure; used as a building block for complex derivatives

*Molecular weight estimated based on analogs in .

Key Observations :

  • The hydrochloride salt form improves water solubility compared to non-ionic analogs like eugenol .
  • The pyrazole moiety may enhance biological activity compared to simpler amines (e.g., 2-Amino-5-Methylphenol Hydrochloride) .
  • Schiff base analogs exhibit antioxidant properties but are prone to hydrolysis, whereas the target compound’s amine linkage offers greater stability .

Key Observations :

  • Pyrazole derivatives (e.g., EN300-26684116) are common in kinase inhibitor design, suggesting the target compound may share similar mechanisms .
  • The Schiff base analog’s anticancer activity highlights the importance of the methoxyphenol core in targeting cancer cells .
  • Eugenol’s natural origin and volatility limit its pharmaceutical use compared to synthetic, salt-stabilized analogs like the target compound .

Biological Activity

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a phenolic backbone and a pyrazole moiety, suggests various mechanisms of action that may influence its biological effects.

The molecular formula of this compound is C12H16ClN3O2, with a molecular weight of approximately 269.73 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility and bioavailability in biological systems .

PropertyValue
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
CAS Number1856046-44-0

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in inflammatory processes. The presence of both the phenolic and pyrazole structures allows for significant hydrogen bonding and van der Waals interactions , which can modulate enzymatic activities or receptor functions.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Modulation : Interaction with receptors can lead to changes in cellular signaling pathways that impact inflammation and other biological processes.

Biological Activities

Research indicates that this compound exhibits significant anti-inflammatory properties and may also possess anti-cancer potential. Its dual structure enables it to engage in multiple interactions that are crucial for its pharmacological effects.

Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed enhanced anti-inflammatory activity compared to standard drugs like diclofenac sodium. The aminomethyl derivatives exhibited superior efficacy, suggesting that modifications to the structure can significantly influence biological activity .

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of specific functional groups on the pyrazole moiety can enhance the compound's anti-inflammatory effects. For instance, derivatives with dimethylamino or diethylaminomethyl groups displayed higher activity than the parent compound .
  • In Vitro Studies : In vitro assays have shown that this compound can significantly reduce markers of inflammation in cell cultures, indicating its potential as an anti-inflammatory agent.
  • Comparative Efficacy : In comparative studies with other known inhibitors, this compound demonstrated a favorable profile in terms of potency and selectivity against specific enzymes involved in inflammatory pathways .

Q & A

Q. What are the critical steps in synthesizing pyrazole-phenol derivatives like 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol hydrochloride?

Methodological Answer: Synthesis typically involves Mannich reactions or nucleophilic substitutions. For pyrazole-phenol analogs, a Mannich reaction between a methoxyphenol derivative and a substituted pyrazole amine is common. Key steps include:

  • Reagent Selection : Use DIPEA (diisopropylethylamine) as a base to facilitate amine coupling under controlled temperatures (-35°C to 40°C) .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) achieves >90% purity. Monitor via TLC (Rf = 0.18 in hexane/EtOAc 2:1) .
  • Yield Optimization : Adjust stoichiometry (1.0–1.5 equiv. reagents) and reaction time (4–48 h) to balance yield and side-product formation .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use multi-spectral analysis:

  • ¹H NMR : Identify aromatic protons (δ 3.76 ppm for methoxy groups) and pyrazole NH signals (δ ~8–10 ppm) in DMSO-d₆ .
  • IR Spectroscopy : Detect phenolic O-H stretches (~3400 cm⁻¹) and C-N vibrations (~1599 cm⁻¹) .
  • HPLC : Validate purity (>98%) using C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling hydrochloride salts of aromatic amines?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and collect residues in sealed containers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR peaks) be resolved for this compound?

Methodological Answer:

  • Contradiction Analysis : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to eliminate solvent interference in NMR .
  • Cross-Validation : Confirm functional groups via complementary techniques (e.g., X-ray crystallography for bond angles or mass spectrometry for molecular weight) .

Q. What experimental design principles apply to stability studies of this hydrochloride salt?

Methodological Answer:

  • Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH-Dependent Stability : Assess solubility and hydrolysis rates in buffers (pH 1–10) using UV-Vis spectroscopy .
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using controlled UV irradiation .

Q. How can researchers optimize reaction conditions to minimize by-products in Mannich-type syntheses?

Methodological Answer:

  • Temperature Control : Maintain sub-zero temperatures (-35°C) during initial reagent mixing to suppress side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance regioselectivity .
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent ratios dynamically .

Q. What statistical methods are suitable for analyzing biological or catalytic activity data involving this compound?

Methodological Answer:

  • Dose-Response Curves : Fit data to Hill equations (IC₅₀/EC₅₀) using nonlinear regression in software like GraphPad Prism .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate structural features (e.g., logP, H-bond donors) with activity .
  • Replicate Design : Use randomized block designs with 4 replicates (n=5 plants/group) to account for biological variability .

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